methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
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Overview
Description
Sequential introduction of the imidazo group typically involves a cycloaddition reaction.
Phenethyl Substitution:
Introduction of the phenethyl group may involve electrophilic aromatic substitution.
Final Esterification:
The compound is finally esterified to methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate under acidic or basic conditions.
Industrial Production Methods: For industrial-scale production, optimized protocols involving continuous flow chemistry or catalytic processes could be employed to improve yield and efficiency. Automation and robust purification techniques, such as chromatography and crystallization, are essential for obtaining high-purity products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate involves multi-step organic synthesis. Key steps typically include:
Formation of the Purine Ring:
Starting from a suitable purine precursor, the synthesis involves the formation of a functionalized purine through cyclization reactions.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate can undergo several types of chemical reactions, including:
Oxidation and Reduction:
The compound can be oxidized or reduced depending on the presence of specific functional groups.
Substitution Reactions:
Both nucleophilic and electrophilic substitution reactions can occur on the aromatic ring or the imidazo-purin structure.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, Grignard reagents, strong bases or acids depending on the target substitution.
Major Products: The products of these reactions vary widely, but typically include modified purine derivatives or substituted imidazo-purin compounds, potentially with altered biological activity or physical properties.
Scientific Research Applications
This compound is valued for its role in a variety of research applications:
Chemistry:
Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology:
Can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine:
Investigated for potential pharmacological activities, such as enzyme inhibition, antiviral properties, or as a scaffold for drug development.
Industry:
Potentially used in material science for the development of novel polymers or advanced materials due to its unique structure.
Mechanism of Action
The mechanism by which this compound exerts its effects largely depends on its interaction with specific molecular targets. It may interact with proteins or nucleic acids, modifying their function through binding or chemical modification. The exact pathways can be complex, involving multiple steps such as receptor binding, signal transduction, or catalytic inhibition.
Comparison with Similar Compounds
Methyl 2-(1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H)-yl)acetate
Ethyl 2-(1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H)-yl)acetate
Phenyl 2-(1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H)-yl)acetate These compounds share the imidazo-purin core but differ in their side chains or substituents, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
methyl 2-[4,7,8-trimethyl-1,3-dioxo-6-(2-phenylethyl)purino[7,8-a]imidazol-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4/c1-13-14(2)26-17-18(23(3)21(29)25(19(17)28)12-16(27)30-4)22-20(26)24(13)11-10-15-8-6-5-7-9-15/h5-9H,10-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTDLHFNFQFJNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCC4=CC=CC=C4)N(C(=O)N(C3=O)CC(=O)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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